molecular formula C14H12Cl2N2O B5519384 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide

3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide

Cat. No. B5519384
M. Wt: 295.2 g/mol
InChI Key: LRKUCDZPKUHXDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide involves multiple steps, including the use of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides for potential anti-cancer applications (Kumar & Lown, 2003). This synthesis pathway highlights the complexity and potential of this compound in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide showcases significant intramolecular and intermolecular hydrogen bonding. A study on pyridine-2,6-dicarboxamide demonstrates the strong hydrogen bonding network both in solid state and solution, which could be analogous to the bonding characteristics of 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide (Marlin, Olmstead, & Mascharak, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds involve the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, indicating potential hyperglycemic and hypoglycemic activity, which can be leveraged for the synthesis of compounds with specific biological activities (Yeung & Knaus, 1987).

Physical Properties Analysis

The physical properties of compounds within the same family as 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide, such as solubility and thermal behavior, are crucial for their application in various scientific fields. These properties are often characterized by X-ray diffraction, thermal analysis, and spectroscopy, providing insights into the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological molecules, are key for understanding the application potential of 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide. Research into derivatives has shown diverse biological activities, including antitumor and antifungal effects, indicating the significant chemical versatility of this compound class (Adhami et al., 2014).

Scientific Research Applications

Herbicidal Activity

Research has identified compounds structurally related to 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide as potent herbicides. A study by Viste, Cirovetti, and Horrom (1970) on dimethylpropynylbenzamides, a group of benzamides, demonstrated herbicidal activity against annual and perennial grasses, offering potential utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anti-inflammatory Applications

Another significant application involves its use as a non-acidic anti-inflammatory agent. Parate, Chaturvedi, and Kant (2005) conducted a 3D-quantitative structure activity relationship (QSAR) study on a series of N-(4,6-dimethyl-2-pyridinyl)benzamides, aiming to understand the co-relationship between their biological activity and molecular descriptors. This research holds promise for the development of new anti-inflammatory drugs (Parate, Chaturvedi, & Kant, 2005).

Material Science and Polymer Research

In material science, the focus has been on the synthesis and characterization of polymers incorporating pyridine units, which are essential for creating materials with specific thermal, mechanical, and optical properties. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, demonstrating the importance of pyridyl moieties in designing novel polymers with desirable solubility and thermal properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Antitubercular Agents

The structural moiety of 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide has been explored for its potential in antimicrobial and antitubercular activities. Research by Nimbalkar et al. (2018) on the synthesis of benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, underscoring the potential of such compounds in combating tuberculosis (Nimbalkar et al., 2018).

Advanced Drug Development

Further, Yue et al. (2011) investigated the metabolic pathways of a structurally similar compound, highlighting its extensive metabolism and potential as a selective inhibitor in clinical development for targeting specific signaling pathways (Yue et al., 2011).

properties

IUPAC Name

3,4-dichloro-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-5-9(2)17-13(6-8)18-14(19)10-3-4-11(15)12(16)7-10/h3-7H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKUCDZPKUHXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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